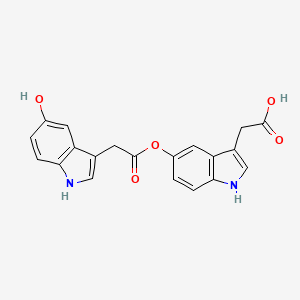

5-Hydroxyindole-4,6,7-d3-3-acetic--d2 Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 est un analogue deutéré de l’acide 5-hydroxyindolacétique, qui est le principal métabolite de la sérotonine dans le corps humain . Ce composé est utilisé comme un standard interne marqué stable pour surveiller les niveaux de sérotonine dans diverses applications, y compris les tests cliniques et diagnostiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 implique généralement le marquage de la molécule précurseur avec des isotopes du deutérium. Ce processus remplace les atomes d’hydrogène de la molécule par des atomes de deutérium, permettant aux chercheurs de suivre le devenir de la molécule dans les systèmes biologiques à l’aide de techniques de spectrométrie de masse .

Méthodes de production industrielle : La production industrielle de ce composé implique l’utilisation de techniques de synthèse chimique avancées pour garantir l’incorporation précise des atomes de deutérium. Le composé est souvent produit sous forme de solution, par exemple une solution à 100 μg/mL dans du méthanol, et est stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour étudier les voies métaboliques de la sérotonine et de ses métabolites .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la précision et la reproductibilité des résultats .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites de la sérotonine, qui sont essentiels pour comprendre le rôle de la sérotonine dans différents processus physiologiques .

4. Applications de la recherche scientifique

L’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. Son marquage isotopique stable permet un suivi et une mesure précis du composé dans les échantillons biologiques, ce qui en fait un outil essentiel pour étudier le métabolisme de la sérotonine et ses effets sur divers processus physiologiques .

Chimie : En chimie, ce composé est utilisé comme un standard interne en spectrométrie de masse pour améliorer la précision et la reproductibilité des analyses quantitatives des métabolites de la sérotonine .

Biologie : En biologie, il est utilisé pour étudier les voies impliquées dans le métabolisme de la sérotonine et les effets de la sérotonine sur divers processus physiologiques .

Médecine : En médecine, il est utilisé dans le diagnostic clinique pour mesurer les niveaux de sérotonine et de ses métabolites dans les échantillons biologiques, ce qui aide au diagnostic et au traitement de divers troubles psychiatriques et neurodégénératifs .

Industrie : Dans l’industrie pharmaceutique, ce composé est utilisé pour le développement de nouveaux médicaments ciblant le système de la sérotonine .

Applications De Recherche Scientifique

5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its stable isotope labeling allows for precise tracking and measurement of the compound in biological samples, making it an essential tool for studying serotonin metabolism and its effects on various physiological processes .

Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to enhance the precision and reproducibility of quantitative analyses of serotonin metabolites .

Biology: In biology, it is used to study the pathways involved in serotonin metabolism and the effects of serotonin on various physiological processes .

Medicine: In medicine, it is used in clinical diagnostics to measure levels of serotonin and its metabolites in biological samples, aiding in the diagnosis and treatment of various psychiatric and neurodegenerative disorders .

Industry: In the pharmaceutical industry, this compound is used for the development of new drugs that target the serotonin system .

Mécanisme D'action

Le mécanisme d’action de l’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 implique son rôle de métabolite de la sérotonine. Il est utilisé pour tracer les voies métaboliques de la sérotonine, fournissant des informations sur les cibles moléculaires et les voies impliquées dans le métabolisme de la sérotonine . Ces informations sont cruciales pour comprendre le rôle de la sérotonine dans divers processus physiologiques et pathologiques .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires comprennent d’autres analogues deutérés de métabolites de la sérotonine, tels que l’acide 5-Hydroxyindole-2,4,6,7-d4-3-acétique-2,2-d2 (5-HIAA-D6) .

Unicité : L’unicité de l’acide 5-Hydroxyindole-4,6,7-d3-3-acétique-d2 réside dans son marquage spécifique au deutérium, qui permet un suivi et une mesure précis du composé dans les échantillons biologiques. Cela en fait un outil précieux pour étudier le métabolisme de la sérotonine et ses effets sur divers processus physiologiques .

Propriétés

Formule moléculaire |

C20H16N2O5 |

|---|---|

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

2-[5-[2-(5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |

InChI |

InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25) |

Clé InChI |

ZMAVMLVMRHBJPE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)

![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)

![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)